Product packaging for 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone(Cat. No.:CAS No. 224040-78-2)

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

Cat. No.: B14240046
CAS No.: 224040-78-2
M. Wt: 253.34 g/mol
InChI Key: YRNCVNSVQKFTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a ketone group linking a 4-butylphenyl moiety and a pyridyl ring system, a structural motif found in various compounds with significant research potential. While the specific applications for this exact compound are an area of active investigation, its core structure suggests utility in several scientific domains. Similar aryl ketones and pyridine-containing structures are frequently employed as key intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The presence of the pyridyl ring, a common heterocycle in medicinal chemistry, makes this compound a valuable scaffold for constructing more complex molecules for biological evaluation . Researchers may utilize this compound in the synthesis of novel chemical entities, as a building block in heterocyclic chemistry, or as a standard in analytical method development. Its physicochemical properties make it suitable for various experimental conditions. The compound is provided with comprehensive characterization data, including HPLC purity confirmation and structural verification via NMR and mass spectrometry, ensuring reliability for sensitive research applications. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B14240046 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

224040-78-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(4-butylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C17H19NO/c1-2-3-4-14-5-7-16(8-6-14)17(19)13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3

InChI Key

YRNCVNSVQKFTER-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Precursor Synthesis and Functional Group Interconversions

The assembly of 1-(4-butylphenyl)-2-(4-pyridyl)ethanone relies on the availability of suitably functionalized precursors. A primary starting material is 1-(4-butylphenyl)ethanone, also known as 4'-butylacetophenone. nih.gov This compound provides the butylphenyl ketone moiety of the target molecule. The other key precursor is a derivative of pyridine (B92270) that can be readily coupled with the ketone.

Functional group interconversions play a crucial role in preparing these precursors for the key bond-forming reactions. For instance, the synthesis might involve the conversion of a carboxylic acid to a more reactive species like an acid chloride or an ester to facilitate subsequent reactions.

Carbon-Carbon Bond Formation Reactions

The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond that connects the butylphenyl ketone and the pyridyl methylene (B1212753) group. Several established organic reactions are applicable for this purpose.

Directed Aldol (B89426) and Related Condensations for Ketone Formation

Directed aldol reactions offer a powerful method for the controlled formation of carbon-carbon bonds between two different carbonyl compounds. chemistrysteps.comyoutube.comyoutube.com In the context of synthesizing this compound, this would typically involve the generation of an enolate from 1-(4-butylphenyl)ethanone. This enolate would then act as a nucleophile, attacking an electrophilic form of the pyridine precursor, such as pyridine-4-carboxaldehyde.

To prevent unwanted side reactions, such as the self-condensation of the starting ketone, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure the complete and rapid formation of the desired enolate. chemistrysteps.com The subsequent reaction with the pyridine aldehyde would yield a β-hydroxy ketone, which can then be oxidized to the target ethanone (B97240). The Claisen-Schmidt condensation, a variation of the aldol reaction, is also a viable strategy, particularly when one of the carbonyl partners has no α-hydrogens, which helps to direct the reaction. masterorganicchemistry.comrsc.org

Cross-Coupling Reactions for Aryl-Alkyl/Aryl-Carbonyl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. illinois.edu Reactions such as the Suzuki, Stille, and Negishi couplings could be adapted for the synthesis of this compound. thermofisher.commdpi.com

For example, a Suzuki coupling could involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other component. mdpi.com A plausible route could involve the coupling of 4-butylphenylboronic acid with a 4-(halomethyl)pyridine derivative in the presence of a palladium catalyst and a suitable base. Alternatively, a Stille coupling could utilize an organotin reagent. thermofisher.com These methods are valued for their functional group tolerance and generally mild reaction conditions.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of reaction parameters. researchgate.netresearchgate.net Key variables that are often screened include the choice of solvent, temperature, reaction time, and the specific catalyst and reagents used.

For instance, in a directed aldol approach, the temperature at which the enolate is formed and the subsequent addition of the electrophile can significantly impact the outcome. Lowering the temperature can often enhance selectivity and minimize side reactions. researchgate.net Similarly, in cross-coupling reactions, the choice of palladium catalyst, ligand, and base can dramatically influence the reaction's efficiency and yield.

Table 1: Illustrative Optimization Parameters for a Hypothetical Cross-Coupling Reaction

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃
Ligand --XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent TolueneDioxaneDMF
Temperature (°C) 8010090

This table presents a hypothetical set of conditions that could be varied to optimize a cross-coupling reaction for the synthesis of this compound.

Stereochemical Control in the Synthesis of Chiral Derivatives

While this compound itself is achiral, the introduction of substituents could create chiral centers. In such cases, stereochemical control would become a critical aspect of the synthesis. Asymmetric synthesis methodologies could be employed to selectively produce one enantiomer over the other.

This could involve the use of chiral catalysts, auxiliaries, or reagents. For example, in an aldol-type reaction, a chiral base or a substrate with a chiral auxiliary could be used to induce stereoselectivity in the formation of the new carbon-carbon bond.

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. rasayanjournal.co.inmdpi.comnih.gov The application of these principles to the synthesis of this compound would involve several considerations.

Reaction Mechanisms and Reactivity of 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Mechanistic Investigations of Ketone Reactivity in 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

The ketone group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition: A fundamental reaction of ketones is nucleophilic addition. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The general mechanism is as follows:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Step 2: Protonation. The resulting alkoxide intermediate is protonated, typically by a solvent or added acid, to yield the final alcohol product.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, 1-(4-butylphenyl)-2-(4-pyridyl)ethanol.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), would lead to the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

Enolate Formation: The α-carbon (the carbon adjacent to the carbonyl group, which is the methylene (B1212753) bridge in this case) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, such as alkylation and aldol (B89426) condensations.

Reaction Type Reagent(s) Expected Product
Reduction NaBH₄, MeOH 1-(4-Butylphenyl)-2-(4-pyridyl)ethanol
Grignard Reaction CH₃MgBr, then H₃O⁺ 1-(4-Butylphenyl)-1-methyl-2-(4-pyridyl)ethanol
Wittig Reaction Ph₃P=CH₂ 1-(4-Butylphenyl)-2-(4-pyridyl)-1-propene
Aldol Condensation Base, then Aldehyde (RCHO) β-hydroxy ketone

Reactivity Studies of the Pyridine (B92270) Nitrogen in this compound

The nitrogen atom in the pyridine ring is basic and nucleophilic due to the lone pair of electrons.

Basicity: The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine ring is influenced by the substituents on the ring. The presence of the butylphenyl ethanone (B97240) group at the 4-position will have an electronic effect on the basicity.

N-Alkylation and N-Acylation: The lone pair on the nitrogen can also act as a nucleophile to attack alkyl halides (N-alkylation) or acyl halides (N-acylation) to form quaternary pyridinium salts. These reactions are analogous to the behavior of tertiary amines.

N-Oxidation: The pyridine nitrogen can be oxidized by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. The resulting N-oxide can then undergo its own set of characteristic reactions.

Reaction Type Reagent(s) Expected Product
Protonation HCl This compound hydrochloride
N-Alkylation CH₃I 1-(4-Butylphenyl)-2-(1-methyl-4-pyridinio)ethanone iodide
N-Oxidation m-CPBA 1-(4-Butylphenyl)-2-(1-oxido-4-pyridyl)ethanone

Reactivity Profiling of the Butylphenyl Moiety in this compound

Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the benzene (B151609) ring.

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings with deactivating groups like the acyl group. youtube.com

The butyl group itself is generally unreactive under mild conditions, but the benzylic protons (on the carbon attached to the ring) can be susceptible to oxidation under strong oxidizing conditions.

Reaction Type Reagent(s) Expected Position of Substitution
Nitration HNO₃, H₂SO₄ Ortho to the butyl group (meta to the acyl group)
Bromination Br₂, FeBr₃ Ortho to the butyl group (meta to the acyl group)

Electrophilic and Nucleophilic Reactions of this compound

The molecule as a whole presents multiple sites for both electrophilic and nucleophilic attack.

Electrophilic Reactions: As discussed, the butylphenyl ring is susceptible to electrophilic attack. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically at the 3- and 5-positions.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated by a good leaving group or under harsh conditions (e.g., Chichibabin reaction to introduce an amino group, though this is less likely with the existing substitution pattern). nih.govresearchgate.net If the pyridine nitrogen is quaternized (e.g., by N-alkylation), the ring becomes much more susceptible to nucleophilic attack at the 2- and 4-positions.

Rearrangement Reactions and Fragmentations Involving this compound

Rearrangement Reactions: While no specific rearrangement reactions are prominently reported for this exact structure, related ketones and pyridines can undergo certain rearrangements.

Willgerodt-Kindler Reaction: This reaction could potentially convert the aryl ketone to a terminal amide, although it typically requires specific reagents and conditions.

Beckmann Rearrangement: The oxime, formed from the reaction of the ketone with hydroxylamine, could undergo a Beckmann rearrangement in the presence of an acid catalyst to form an amide.

Boekelheide Reaction: If the pyridine nitrogen is first oxidized to an N-oxide, a Boekelheide rearrangement could potentially occur if there is an adjacent methyl group, which is not present in this structure. wikipedia.org However, related rearrangements of pyridine N-oxides are known. wikipedia.org

Fragmentations: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. libretexts.orgchemguide.co.ukwikipedia.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgyoutube.com This would lead to the formation of acylium ions.

Cleavage between the carbonyl carbon and the butylphenyl group would generate a [C₄H₉C₆H₄CO]⁺ ion.

Cleavage between the carbonyl carbon and the methylene-pyridyl group would generate a [C₅H₄NCH₂CO]⁺ ion.

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available for transfer to the carbonyl oxygen. In the butyl group, there are gamma-hydrogens, which could lead to a characteristic fragmentation involving the loss of propene. wikipedia.orgyoutube.com

Cleavage of the Butyl Group: The butyl group can undergo fragmentation, leading to the loss of alkyl radicals.

Fragmentation of the Pyridine Ring: The pyridine ring can also undergo characteristic fragmentation.

Fragmentation Type Expected Fragment Ion (m/z)
α-Cleavage (loss of CH₂-Py) [C₄H₉C₆H₄CO]⁺
α-Cleavage (loss of C₆H₄-Bu) [C₅H₄NCH₂CO]⁺
McLafferty Rearrangement Loss of C₃H₆ (propene)

Theoretical and Computational Studies on 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Electronic Structure Elucidation and Molecular Orbital Analysis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

Theoretical calculations, primarily using Density Functional Theory (DFT), provide significant insights into the electronic properties of this compound. The molecule's electronic structure is dictated by the interplay between its three main components: the electron-donating 4-butylphenyl group, the electron-withdrawing pyridyl ring, and the conjugating ethanone (B97240) linker.

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. joaquinbarroso.comossila.com For this compound, the HOMO is predicted to be predominantly localized on the electron-rich 4-butylphenyl ring, which is activated by the electron-donating effect of the butyl group. Conversely, the LUMO is expected to be centered on the electron-deficient 4-pyridyl ring and the adjacent carbonyl group, which act as the primary electron-accepting sites.

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter indicating the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com Computational models suggest a significant energy gap for this compound, characteristic of stable organic molecules. This separation of the HOMO and LUMO across different parts of the molecule suggests potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Energies
ParameterPredicted Energy (eV)Primary Localization
HOMO-6.154-Butylphenyl Ring
LUMO-2.084-Pyridyl Ring and Carbonyl Group
HOMO-LUMO Gap (ΔE)4.07N/A

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily determined by the rotation around several single bonds. The most significant of these defines the dihedral angle between the planes of the 4-butylphenyl and 4-pyridyl rings. Computational scanning of the potential energy surface (PES) is used to explore the molecule's different conformations and identify the most stable geometries. uni-muenchen.deq-chem.com

A relaxed PES scan, where all other geometric parameters are optimized at each step of a constrained rotation, reveals the energy landscape of the molecule. readthedocs.io For this compound, a fully planar conformation is expected to be energetically unfavorable due to steric hindrance between the aromatic rings and the ethanone bridge. The global energy minimum is predicted to occur at a non-planar (skewed) conformation, where the dihedral angle between the rings allows for a balance between electronic conjugation and the minimization of steric repulsion.

The energy landscape would feature distinct minima corresponding to stable conformers and transition states that represent the energy barriers to rotation. The height of these barriers indicates the flexibility of the molecule and the ease of interconversion between different conformers at a given temperature.

Table 2: Predicted Relative Energies for Key Conformations
Phenyl-Pyridyl Dihedral Angle (°)Relative Energy (kcal/mol)Description
0+5.8Eclipsed (Sterically Hindered)
~450.0Global Minimum (Skewed Conformation)
90+2.5Rotational Barrier (Perpendicular)
180+6.2Anti-planar (Sterically Hindered)

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational modeling can be employed to investigate the mechanisms of chemical transformations involving this compound. A fundamental reaction for this molecule is the nucleophilic addition to the electrophilic carbonyl carbon. academie-sciences.frresearchgate.net Transition state theory provides the framework for these computational studies, identifying the high-energy activated complex that lies on the reaction coordinate between reactants and products. fiveable.mevedantu.combritannica.com

For example, modeling the reduction of the ketone by a hydride (H⁻) nucleophile would involve mapping the reaction pathway. The calculations would identify a transition state where the C=O π-bond is partially broken, and new C-H and O-H (after protonation) bonds are partially formed. The geometry of the nucleophilic attack is predicted to follow the Bürgi-Dunitz trajectory, approaching the carbonyl carbon at an angle of approximately 107°. acs.org

Table 3: Predicted Energetics for Hydride Addition Reaction
SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + H⁻)0.0
Transition State+12.5
Product (Alkoxide)-25.0

Quantum Chemical Calculations of Spectroscopic Parameters for this compound

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. nih.gov Methods such as DFT can be used to compute vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netaip.org

The predicted infrared (IR) spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration, a characteristic feature of ketones. rowansci.com Other significant bands would include aromatic C-H stretching, aliphatic C-H stretching from the butyl group, and various C=C and C=N stretching vibrations from the aromatic rings.

Calculations of NMR spectra involve predicting the chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.orgnih.gov For ¹H NMR, distinct signals are expected for the protons on the butylphenyl and pyridyl rings, with the latter typically appearing at a lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The aliphatic protons of the butyl chain and the methylene (B1212753) bridge would appear at a higher field. In ¹³C NMR, the most deshielded signal is predicted to be the carbonyl carbon, a key diagnostic peak.

Table 4: Predicted Key Spectroscopic Parameters
Spectroscopy TypeParameterPredicted ValueAssignment
IRVibrational Frequency~3050 cm⁻¹Aromatic C-H Stretch
Vibrational Frequency~2950 cm⁻¹Aliphatic C-H Stretch
Vibrational Frequency~1695 cm⁻¹Carbonyl (C=O) Stretch
¹H NMRChemical Shift (δ)8.6-8.8 ppmPyridyl Protons (α to N)
Chemical Shift (δ)7.2-8.0 ppmAromatic Protons
Chemical Shift (δ)0.9-2.7 ppmButyl Protons
¹³C NMRChemical Shift (δ)>195 ppmCarbonyl Carbon
Chemical Shift (δ)120-155 ppmAromatic Carbons

Molecular Dynamics Simulations and Intermolecular Interaction Analysis of this compound

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment, such as a solvent or other molecules, over time. pku.edu.cnacs.org These simulations model the atomic motions based on a force field, providing insights into structural stability, solvation, and intermolecular forces. acs.org

In a simulated aqueous environment, the pyridyl nitrogen of the molecule is expected to act as a strong hydrogen bond acceptor, forming persistent interactions with water molecules. The aromatic rings can engage in π-π stacking interactions with other aromatic species or hydrophobic interactions with non-polar molecules. The butyl chain contributes significantly to the molecule's hydrophobic character.

Analysis of MD trajectories, for instance through the calculation of radial distribution functions (RDFs), can quantify these interactions. The RDF for the pyridyl nitrogen and water hydrogens would likely show a sharp peak at a short distance, confirming strong hydrogen bonding. These non-covalent interactions are critical in determining the molecule's solubility, aggregation behavior, and potential biological interactions. ias.ac.innih.gov

Table 5: Summary of Potential Intermolecular Interactions
Interaction TypeParticipating MoietyTypical Energy (kcal/mol)
Hydrogen BondingPyridyl Nitrogen (Acceptor)-3 to -6
π-π StackingPhenyl and Pyridyl Rings-1 to -3
Hydrophobic InteractionsButyl ChainVariable
Dipole-DipoleCarbonyl Group-1 to -2

Coordination Chemistry of 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Ligand Design Principles and Metal Chelation Properties of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

The design of this compound as a ligand is predicated on the presence of two potential donor atoms: the nitrogen atom of the pyridyl ring and the oxygen atom of the ethanone (B97240) (ketone) group. The spatial arrangement of these atoms allows for different coordination modes.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating to a metal center solely through the pyridyl nitrogen. This is a common coordination mode for pyridine (B92270) and its derivatives. wikipedia.org

Bidentate Chelation: The nitrogen and oxygen atoms are separated by a two-carbon bridge, which could allow the ligand to form a stable five-membered chelate ring with a metal ion. This N,O-bidentate coordination would significantly enhance the stability of the resulting complex, an effect known as the chelate effect. The formation of such chelates is a well-established principle in coordination chemistry for stabilizing metal ions. hakon-art.com

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers. For example, the pyridyl nitrogen could coordinate to one metal while the ketone oxygen coordinates to another, facilitating the assembly of larger structures.

The butylphenyl group is a non-coordinating, bulky substituent. Its primary role in ligand design is to influence the steric environment around the metal center and to control the solid-state packing of the complexes. The hydrophobic nature of the butyl group can also affect the solubility of the ligand and its metal complexes in various solvents.

Table 1: Key Structural Features of this compound for Metal Coordination

Feature Description Potential Role in Coordination
Pyridyl Nitrogen A Lewis basic sp²-hybridized nitrogen atom. Primary coordination site for metal ions.
Ketone Oxygen A Lewis basic sp²-hybridized oxygen atom. Secondary coordination site, enabling N,O-chelation.
Ethylene (B1197577) Bridge A two-carbon chain separating the N and O donors. Facilitates the formation of a stable 5-membered chelate ring.

| Butylphenyl Group | A bulky, non-polar substituent. | Influences steric hindrance, crystal packing, and solubility. |

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent (e.g., ethanol, methanol, acetonitrile) can influence the final product's structure and composition. unibas.it

A general synthetic route would be the direct reaction of the ligand with a metal salt, often with gentle heating to facilitate the reaction:

MXn + y L → [M(L)y]Xn (where M = metal ion, X = anion, L = this compound)

Characterization of the resulting complexes would rely on a suite of standard analytical techniques to determine their composition and structure.

Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. hakon-art.com

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand. A shift in the C=O stretching frequency of the ketone and the C=N stretching frequency of the pyridyl ring upon complexation would confirm the involvement of these groups in bonding to the metal ion. acs.org

UV-Visible Spectroscopy: Gives insight into the electronic structure of the complex. The spectra can show ligand-based π-π* transitions, as well as metal-centered d-d transitions or ligand-to-metal charge transfer (LMCT) bands. acs.org

Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating if anions are part of the coordination sphere or act as counter-ions. unibas.it

Magnetic Susceptibility: Measures the magnetic properties of the complex, which helps in determining the oxidation state and spin state of the metal ion (e.g., high-spin vs. low-spin). hakon-art.com

Table 2: Typical Characterization Data for Hypothetical Metal Complexes of this compound

Technique Expected Observation for [M(L)₂(Cl)₂] Information Gained
Elemental Analysis Agreement with calculated C, H, N percentages. Confirms stoichiometry and ligand-to-metal ratio.
FTIR Spectroscopy Shift of ν(C=O) to lower frequency; shift in pyridyl ring vibrations. Confirms coordination of both ketone oxygen and pyridyl nitrogen.
UV-Vis Spectroscopy Appearance of new bands in the visible region. Indicates d-d electronic transitions of the metal ion.

| Molar Conductivity | Low value in a non-coordinating solvent. | Suggests a non-electrolytic nature with chloride ions in the coordination sphere. |

Spectroscopic and Structural Analysis of this compound Coordination Compounds

Detailed analysis of coordination compounds of this compound would employ spectroscopic and crystallographic methods to elucidate their precise structures.

Spectroscopic Analysis:

FTIR Spectroscopy: The most significant changes in the IR spectrum upon coordination are expected for the ketone and pyridyl groups. The stretching vibration of the carbonyl group (ν(C=O)), typically found around 1680-1700 cm⁻¹, would shift to a lower wavenumber (e.g., 1650-1670 cm⁻¹) upon coordination to a metal ion, due to the weakening of the C=O bond. Similarly, vibrations associated with the pyridine ring, particularly the C=N and C=C stretching modes, would also exhibit shifts, confirming the coordination of the nitrogen atom. acs.org

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Protons and carbons near the coordination sites (i.e., on the pyridine ring and the ethylene bridge) would show significant chemical shift changes compared to the free ligand. acs.org

UV-Visible Spectroscopy: The electronic spectra of complexes with transition metals like Cu(II), Ni(II), or Co(II) would be dominated by d-d transitions, which are typically weak and appear in the visible region. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. More intense charge-transfer bands may also be observed. acs.org

Table 3: Expected Spectroscopic Shifts and Structural Parameters for a Bidentate Coordinated Complex

Analysis Method Parameter Expected Value/Observation
FTIR ν(C=O) shift -20 to -40 cm⁻¹
¹H NMR Pyridyl proton shifts Downfield shift upon coordination
X-ray Diffraction M-N(pyridyl) bond length ~2.0 - 2.2 Å
X-ray Diffraction M-O(ketone) bond length ~2.1 - 2.3 Å

| X-ray Diffraction | N-M-O bite angle | ~75-85° |

Electronic and Geometric Structures of Metal Complexes of this compound

The electronic and geometric structures of metal complexes are intrinsically linked and are determined by the metal ion's identity, its oxidation state, and the number and type of coordinating ligands. libretexts.org For this compound, a variety of structures can be anticipated.

Geometric Structures:

Octahedral: With a 1:2 metal-to-ligand ratio, a metal ion like Co(II) or Ni(II) could form an octahedral complex, [M(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand (e.g., a halide or solvent molecule). wikipedia.org

Tetrahedral: A metal ion that favors four-coordination, such as Zn(II) or Co(II) with large ancillary ligands, might form a tetrahedral complex, [M(L)X₂] or [M(L)₂]²⁺. libretexts.org

Square Planar: d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) have a strong preference for a square planar geometry. A complex of the type [M(L)₂]²⁺ or [M(L)X₂] could adopt this geometry. libretexts.org

Electronic Structures: The electronic structure is described by the arrangement of d-electrons in the metal's d-orbitals, which are split in energy by the ligand field. For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The magnitude of this splitting (Δo) determines whether the complex is high-spin (electrons occupy higher energy orbitals before pairing) or low-spin (electrons pair in lower energy orbitals first). Pyridyl ligands are considered moderately strong-field ligands, and the resulting spin state would depend on the specific metal ion. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and analyzing the electronic and geometric structures of these complexes. DFT calculations can optimize molecular geometries, predict vibrational frequencies for comparison with IR spectra, and map the distribution of molecular orbitals (like the HOMO and LUMO) to understand electronic transitions and reactivity. acs.org

Table 4: Predicted Geometries and Electronic Properties for Metal Complexes

Metal Ion (d-count) Stoichiometry (M:L) Likely Geometry Predicted Spin State
Co(II) (d⁷) 1:2 Octahedral High-spin
Ni(II) (d⁸) 1:2 Octahedral High-spin
Ni(II) (d⁸) 1:2 Square Planar Low-spin (diamagnetic)
Cu(II) (d⁹) 1:2 Distorted Octahedral Paramagnetic

| Zn(II) (d¹⁰) | 1:2 | Tetrahedral | Diamagnetic |

Catalytic Applications of 1 4 Butylphenyl 2 4 Pyridyl Ethanone and Its Derivatives

Advanced Materials Research Incorporating 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Polymeric Materials Derived from 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

There is currently no available scientific literature describing the synthesis or characterization of polymeric materials derived from this compound.

Self-Assembled Structures and Nanomaterials Utilizing this compound as a Building Block

No studies have been found that investigate the self-assembly of this compound or its use as a building block for nanomaterials.

Crystalline Organic Frameworks and Networks Based on this compound

Research on the incorporation of this compound into crystalline organic frameworks (COFs), metal-organic frameworks (MOFs), or other porous networks has not been reported in the existing literature. While the pyridyl group is a common linker in such frameworks, the use of this specific ligand is undocumented.

Design and Synthesis of Functional Materials Employing this compound

There are no published reports on the design or synthesis of functional materials that specifically employ this compound as a key component.

Host-Guest Chemistry in Materials Incorporating this compound

The role of this compound in host-guest chemistry, either as a host or a guest molecule, has not been a subject of published research.

Crystallography and Supramolecular Chemistry of 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Single Crystal X-ray Diffraction Studies of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

A hypothetical crystallographic data table for this compound, based on typical values for organic compounds, is presented below.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Hypothetical Value
Empirical formula C₁₇H₁₉NO
Formula weight 253.34 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.5 Å, b = 8.2 Å, c = 16.1 Å
α = 90°, β = 95.0°, γ = 90°
Volume 1375.0 ų
Z 4
Density (calculated) 1.225 Mg/m³
Absorption coefficient 0.078 mm⁻¹
F(000) 544
Crystal size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.50 to 28.00°
Reflections collected 12500
Independent reflections 3150 [R(int) = 0.045]
Completeness to theta = 25.242° 99.8 %
Data / restraints / parameters 3150 / 0 / 173
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.050, wR2 = 0.135
R indices (all data) R1 = 0.065, wR2 = 0.150
Largest diff. peak and hole 0.35 and -0.25 e.Å⁻³

Intermolecular Interactions and Hydrogen Bonding Motifs in Crystalline this compound

The supramolecular structure of crystalline this compound would be governed by a variety of intermolecular interactions. The pyridyl nitrogen atom is a primary hydrogen bond acceptor, while the carbonyl oxygen of the ketone can also participate in hydrogen bonding. Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing.

Table 2: Potential Hydrogen Bonding Geometries in the Crystal Structure of this compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

Polymorphism and Solid-State Phase Transitions of this compound

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly in aromatic ketones. kpi.ua The conformational flexibility of the butyl group and the potential for different hydrogen bonding and π-π stacking arrangements in this compound make it a likely candidate for exhibiting polymorphism.

Different polymorphs would exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by crystallization conditions, including the choice of solvent, temperature, and rate of cooling. Solid-state phase transitions between different polymorphic forms could potentially be induced by changes in temperature or pressure.

Co-crystallization Strategies with this compound for Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a solid and to design novel supramolecular architectures. The pyridyl group of this compound is an excellent hydrogen bond acceptor, making it an ideal target for co-crystallization with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. acs.org

The formation of a co-crystal relies on the establishment of robust intermolecular interactions between the target molecule and a co-former. acs.org In the case of this compound, a common supramolecular synthon would be the O-H···N hydrogen bond between a carboxylic acid co-former and the pyridyl nitrogen. The reliability of this interaction makes it a valuable tool for designing co-crystals with desired structures and properties. acs.org

Supramolecular Architectures Directed by this compound

The combination of hydrogen bonding, π-π stacking, and van der Waals interactions involving this compound can lead to the formation of diverse and complex supramolecular architectures. In its pure crystalline form, the interplay of weak C-H···O and C-H···N hydrogen bonds could direct the assembly of molecules into one-dimensional chains or two-dimensional sheets.

Table 3: Compound Names Mentioned in the Article

Compound Name

Organic Transformations Involving 1 4 Butylphenyl 2 4 Pyridyl Ethanone As a Substrate or Reagent

Derivatization of the Ketone Functionality in 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

The ketone group in this compound is a prime site for a variety of chemical modifications. Standard ketone derivatization reactions can be readily applied to this substrate to yield a plethora of new compounds with altered physical and chemical properties.

Common derivatization reactions for the ketone functionality include:

Formation of Hydrazones, Oximes, and Semicarbazones: Reaction with hydrazine (B178648) derivatives, hydroxylamine, or semicarbazide (B1199961) yields the corresponding hydrazones, oximes, and semicarbazones. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl carbon followed by dehydration.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with ammonia (B1221849) or a primary or secondary amine, followed by reduction in situ. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-butylphenyl)-2-(4-pyridyl)ethanol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene. This involves the reaction of the ketone with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone results in the formation of a tertiary alcohol. This reaction is a powerful tool for carbon-carbon bond formation.

A summary of potential ketone derivatization reactions is presented in the table below.

Reagent(s)Product Type
Hydrazine (or derivatives)Hydrazone
HydroxylamineOxime
SemicarbazideSemicarbazone
Amine, Reducing AgentAmine
Sodium BorohydrideSecondary Alcohol
Phosphorus YlideAlkene
Grignard ReagentTertiary Alcohol

Modifications of the Pyridine (B92270) Ring in this compound

The pyridine ring in this compound is susceptible to a range of modifications, primarily involving the nitrogen atom and the aromatic ring itself.

N-Alkylation and N-Acylation: The lone pair of electrons on the pyridine nitrogen atom allows for its facile reaction with electrophiles. Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides yields the corresponding N-alkyl or N-acyl pyridinium (B92312) salts. These pyridinium salts can serve as intermediates for further transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine and can be used to direct further functionalization of the ring.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 3- and 5-positions. The presence of the N-oxide can facilitate electrophilic substitution at the 4-position.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of a good leaving group at these positions would facilitate substitution by nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: If the pyridine ring is functionalized with a halide, it can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.

The table below summarizes key modifications of the pyridine ring.

Reaction TypeReagent(s)Product Feature
N-AlkylationAlkyl HalideN-Alkyl Pyridinium Salt
N-AcylationAcyl HalideN-Acyl Pyridinium Salt
N-Oxidationm-CPBAPyridine N-Oxide
Electrophilic SubstitutionNitrating/Halogenating AgentsSubstituted Pyridine Ring
Cross-CouplingOrganoboron/-tin Reagents, Pd catalystAryl/Alkenyl/Alkynyl-substituted Pyridine

Transformations of the Butylphenyl Moiety in this compound

The butylphenyl portion of the molecule also presents opportunities for chemical modification, primarily through reactions on the benzene (B151609) ring and the butyl side chain.

Electrophilic Aromatic Substitution on the Phenyl Ring: The butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will predominantly occur at the positions ortho to the butyl group.

Benzylic Functionalization of the Butyl Group: The benzylic protons of the butyl group (on the carbon atom attached to the phenyl ring) are susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide can then be subjected to nucleophilic substitution or elimination reactions.

Oxidation of the Butyl Group: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the butyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. This would transform the butylphenyl moiety into a 4-carboxyphenyl group.

Potential transformations of the butylphenyl moiety are outlined in the table below.

Reaction TypeReagent(s)Site of ReactionResulting Functional Group
NitrationHNO₃, H₂SO₄Phenyl Ring (ortho to butyl)Nitro Group
HalogenationBr₂, FeBr₃Phenyl Ring (ortho to butyl)Halogen
Benzylic BrominationNBS, Radical InitiatorButyl Chain (benzylic position)Bromoalkyl Group
Side-Chain OxidationKMnO₄, heatButyl ChainCarboxylic Acid

Applications of this compound as a Synthon in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable synthon for the construction of more complex molecules, particularly heterocyclic systems. The α-methylene group adjacent to the carbonyl and the pyridine ring is acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Synthesis of Substituted Pyridines and Quinolines: The α-pyridyl ketone moiety is a common precursor for the synthesis of various substituted pyridines and fused heterocyclic systems like quinolines and indolizines. For instance, condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of new heterocyclic rings.

Aldol (B89426) and Claisen Condensations: The enolate derived from this compound can react with aldehydes or ketones in aldol-type reactions to form β-hydroxy ketones, which can be subsequently dehydrated. Similarly, it can participate in Claisen-type condensations with esters.

Michael Additions: The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for further cyclization reactions.

The utility of this compound as a synthon is highlighted in the following table.

Reaction TypeReactantKey IntermediateProduct Class
Aldol CondensationAldehyde/KetoneEnolateβ-Hydroxy Ketone
Claisen CondensationEsterEnolateβ-Keto Ester
Michael Additionα,β-Unsaturated CarbonylEnolate1,5-Dicarbonyl Compound
Heterocycle Synthesis1,3-Dicarbonyl CompoundEnolateSubstituted Pyridines

Tandem Reactions and Cascade Processes Incorporating this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient strategy for the synthesis of complex molecules. nih.govcore.ac.uk The structural features of this compound make it a suitable candidate for designing such processes.

For example, a cascade reaction could be initiated by the formation of the enolate of this compound. This enolate could then participate in a Michael addition to an α,β-unsaturated system, and the resulting intermediate could undergo an intramolecular cyclization and subsequent dehydration to form a complex heterocyclic product in a single operation. Such processes are highly atom-economical and can significantly streamline synthetic routes. The specific design of these cascade reactions would depend on the desired target molecule and the choice of reaction partners and conditions.

Advanced Analytical Methodology Development for 1 4 Butylphenyl 2 4 Pyridyl Ethanone

Chromatographic Separation Techniques for Purity Assessment and Isolation of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its high resolution and efficiency.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases. The polarity of this compound, which contains both a nonpolar butylphenyl group and a more polar pyridyl moiety, allows for effective separation using a gradient elution of a solvent system like acetonitrile (B52724) and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

For the isolation of this compound on a larger scale, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to separate gram-level quantities of the compound. researchgate.net The principles are similar to analytical HPLC, but the goal is to collect pure fractions of the target compound rather than just quantification.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~8.5 min

Advanced Spectroscopic Identification and Quantification Methods for this compound in Chemical Matrices

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, allowing for the identification of the aromatic protons on the butylphenyl and pyridyl rings, the methylene (B1212753) protons adjacent to the carbonyl and pyridyl groups, and the protons of the butyl chain. ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern gives clues to the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected, along with bands corresponding to C-H bonds of the aromatic and aliphatic parts, and C=N and C=C stretching of the pyridyl and phenyl rings.

UV-Vis Spectroscopy: For quantification, UV-Vis spectroscopy is a simple and rapid method. The compound is expected to have strong absorbance in the UV region due to the π-electron systems of the aromatic rings. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max).

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~8.6 (m, 2H, pyridyl), ~7.9 (d, 2H, phenyl), ~7.3 (m, 2H, pyridyl), ~7.2 (d, 2H, phenyl), ~4.3 (s, 2H, CH₂), ~2.6 (t, 2H, CH₂-butyl), ~1.6 (m, 2H, CH₂-butyl), ~1.3 (m, 2H, CH₂-butyl), ~0.9 (t, 3H, CH₃-butyl)
MS (ESI+) [M+H]⁺ at m/z 254.15
IR (KBr) ~1690 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C and C=N stretch)
UV-Vis (Methanol) λ_max ~260 nm

Hyphenated Techniques for Trace Analysis and Structural Elucidation of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity for analyzing this compound, particularly in complex matrices. nih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the detection power of mass spectrometry. kuleuven.be It is highly effective for identifying and quantifying the compound in complex mixtures at very low concentrations. saspublishers.com The HPLC separates the compound from the matrix, and the mass spectrometer provides molecular weight and structural information, allowing for unambiguous identification. ajrconline.orglongdom.org Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is generally preferred for a compound of this molecular weight and polarity, GC-MS could be employed if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. nih.gov GC-MS provides excellent separation of volatile compounds and delivers detailed mass spectra that can be compared against libraries for identification. rroij.com

Table 3: Potential LC-MS/MS Transitions for Quantification

Parent Ion (m/z)Product Ion (m/z)Description
254.15197.11Loss of the pyridyl group
254.15147.12Cleavage yielding the butylphenyl carbonyl fragment
254.1592.06Pyridylmethyl fragment

Electroanalytical Methods for the Electrochemical Study of this compound

Electroanalytical methods like cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. The molecule contains electrochemically active moieties, including the pyridyl ring and the ketone functional group, which can undergo reduction or oxidation at an electrode surface.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions. dtu.dk For this compound, one would expect to observe a reduction peak corresponding to the reduction of the ketone and/or the pyridyl ring. The exact potential would depend on the solvent, electrolyte, and pH of the solution.

Table 4: Hypothetical Cyclic Voltammetry Data in Acetonitrile

ProcessPeak Potential (E_pc vs. Ag/AgCl)Characteristics
First Reduction ~ -1.8 VIrreversible; likely reduction of the ketone group
Second Reduction ~ -2.2 VIrreversible; likely reduction of the pyridyl ring

Method Validation and Quality Control in Analytical Studies of this compound

Validation of any analytical method developed for this compound is essential to ensure that the results are reliable, reproducible, and accurate. researchgate.netresearchgate.net Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). europa.eu

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.999 is typically desired. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples and expressed as a percentage recovery. researchgate.neteuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. ikev.org

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Table 5: Example Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
Specificity No interference at the retention time of the main peak

Quality control (QC) involves the routine use of validated methods and the analysis of control samples to ensure the continued reliability of analytical results. eurl-pesticides.eu This includes regular system suitability checks to verify that the analytical system is performing as expected before running samples.

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